1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide
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Overview
Description
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide is a complex organic compound that features a pyridazine ring fused with a furan ring, a piperidine ring, and a carboxamide group. This compound is of interest due to its potential pharmacological properties and its role as a building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds.
Furan Ring Introduction: The furan ring is introduced through cyclization reactions involving furfural or other furan derivatives.
Piperidine Ring Formation: The piperidine ring is formed via cyclization reactions involving appropriate amines and aldehydes.
Carboxamide Group Addition: The carboxamide group is introduced through amidation reactions involving carboxylic acids and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazines and other reduced derivatives.
Substitution: Substituted pyridazine derivatives.
Scientific Research Applications
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is used in studies to understand its pharmacological properties, including its potential as an antihypertensive, anti-inflammatory, and antimicrobial agent.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological properties.
Furan Derivatives: Compounds with furan rings that have diverse biological activities.
Piperidine Derivatives: These compounds are known for their wide range of pharmacological effects.
Uniqueness
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide is unique due to its combination of the pyridazine, furan, and piperidine rings, which may confer distinct pharmacological properties and synthetic versatility .
Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-22(23-13-10-17-5-2-1-3-6-17)18-11-14-26(15-12-18)21-9-8-19(24-25-21)20-7-4-16-28-20/h1-9,16,18H,10-15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZLXMYTIDNWSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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